molecular formula C22H21FN4O2S B2434813 N-(3-fluoro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1052666-44-0

N-(3-fluoro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Cat. No.: B2434813
CAS No.: 1052666-44-0
M. Wt: 424.49
InChI Key: DAEGTDFVLUKBIR-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide (CAS 1052666-44-0) is a synthetic organic compound with a molecular formula of C22H21FN4O2S and a molecular weight of 424.49 g/mol . This molecule is characterized by a complex multi-cyclic structure featuring an imidazo[1,2-c]quinazolinone core, which is substituted at the 2-position with an isopropyl group and at the 5-position via a thioether linkage to an acetamide group . The acetamide nitrogen is further functionalized with a 3-fluoro-4-methylphenyl ring, contributing to the compound's overall properties and potential research applications . The structural motif of the imidazoquinazoline places this compound within a class of nitrogen-containing heterocycles that are of significant interest in medicinal and pharmaceutical chemistry research due to their potential as scaffolds for biologically active molecules. Researchers can utilize this high-purity chemical as a key intermediate or building block in the synthesis of novel compounds, or as a standard in analytical and pharmacological studies to explore structure-activity relationships. The compound is readily available for research purposes from multiple suppliers . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-12(2)19-21(29)27-20(26-19)15-6-4-5-7-17(15)25-22(27)30-11-18(28)24-14-9-8-13(3)16(23)10-14/h4-10,12,19H,11H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEGTDFVLUKBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A fluorinated aromatic ring (3-fluoro-4-methylphenyl)
  • A thioacetamide moiety linked to an imidazoquinazoline derivative

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer effects
  • Antimicrobial properties
  • Anti-inflammatory activities

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. A study demonstrated that quinazolinone derivatives displayed significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : Compounds showed IC50 values ranging from 10 μM to 12 μM.
  • PC3 (prostate cancer) : The most active compounds inhibited cell growth in a dose-dependent manner .

Antimicrobial Activity

Similar compounds have shown promising results against microbial pathogens. For example:

  • Compounds related to the quinazoline and thiazole classes exhibited antibacterial activity against Staphylococcus aureus and Candida albicans , indicating potential for development as antimicrobial agents .

The mechanisms through which this compound exerts its effects are likely multifaceted:

  • Inhibition of Protein Kinases : Similar compounds have been shown to modulate protein kinase activity, which is crucial for regulating cellular proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that quinazoline derivatives can trigger apoptotic pathways in cancer cells.
  • Disruption of Microbial Cell Walls : Antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis.

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundCell LineIC50 (μM)Activity
A3MCF-710Cytotoxic
Thiazole derivativeStaphylococcus aureusNot specifiedAntibacterial

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N-(3-fluoro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions starting with the preparation of the imidazoquinazoline core. Key steps include:

  • Cyclization of precursors (e.g., anthranilic acid derivatives) under controlled conditions (e.g., reflux in DMF with triethylamine as a catalyst) .
  • Thioether formation via nucleophilic substitution between the imidazoquinazoline-thiol intermediate and chloroacetamide derivatives .
    • Purification : Use column chromatography or recrystallization (ethanol-DMF mixtures) to isolate the final product. Monitor reaction progress via TLC .

Q. How can the structural identity and purity of this compound be confirmed?

  • Techniques :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions and confirm the absence of impurities .
  • Mass Spectrometry (MS) : Use high-resolution MS to validate the molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
  • Elemental Analysis : Confirm C, H, N, S content to ensure purity ≥95% .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s inhibitory activity against cyclooxygenase (COX) enzymes?

  • Assay Design :

  • Perform in vitro COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) or fluorometric methods.
  • Compare IC50_{50} values with known inhibitors (e.g., Quinoxaline A in Table 2 of ) to establish relative potency .
    • Data Interpretation : Use kinetic analysis (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms (competitive/non-competitive) .

Q. What strategies can resolve contradictions in reported bioactivity data across studies?

  • Approaches :

  • Reproducibility Checks : Standardize assay protocols (e.g., enzyme source, buffer conditions) to minimize variability .
  • Stability Testing : Assess compound degradation under assay conditions via HPLC. Fluorine substituents may enhance stability, but photolytic/oxidative degradation pathways should be ruled out .
  • Impurity Profiling : Use LC-MS to identify by-products that might interfere with bioactivity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?

  • Modifications :

  • Introduce electron-withdrawing groups (e.g., -CF3_3) to the phenyl ring to enhance metabolic stability .
  • Replace the isopropyl group with bulkier substituents to improve target selectivity .
    • Testing : Evaluate modified analogs in in vitro ADME assays (e.g., microsomal stability, plasma protein binding) .

Q. What experimental frameworks are suitable for transitioning from in vitro to in vivo testing?

  • Steps :

  • Pharmacokinetic Profiling : Measure oral bioavailability and half-life in rodent models. Fluorinated compounds often exhibit enhanced membrane permeability .
  • Toxicity Screening : Conduct acute toxicity studies in Wistar rats (e.g., OECD Guideline 423) to establish safe dosing ranges .
  • Efficacy Models : Use xenograft models (e.g., human cancer cell lines) to assess antitumor activity if initial in vitro data suggests anticancer potential .

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